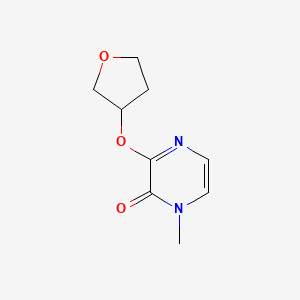
1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one, also known as MDP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDP is a member of the pyrazinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Spiro-fused Heterocyclic Systems : The synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones showcases a new heterocyclic system derived from pyrazole precursors. This work highlights the structural elucidation of these compounds, providing insights into their potential as scaffolds in medicinal chemistry (Holzer et al., 2003).
Oxidative Cyclization-Alkoxycarbonylation : A study on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes discusses the formation of tetrahydropyran, dioxolane, and oxazoline derivatives. This method points to a versatile approach in constructing complex heterocycles related to "1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one" (Bacchi et al., 2005).
Chemical Transformations and Applications
Dioxolane-Phosphonate in Heterocyclic Synthesis : Research on [(1,3-dioxolan-2-ylidene)methyl]phosphonates and -phosphinates as synthons in heterocyclic synthesis demonstrates the utility of dioxolane derivatives in constructing diverse heterocycles, which may include pyrazinone analogs (Neidlein & Eichinger, 1992).
New Insights into 2-Methoxy-3-Alkylpyrazines : A study provides insights into the synthesis and characterization of 2-methoxy-3-alkylpyrazines, shedding light on the structural differentiation through gas chromatographic retention indices, which could be relevant for understanding the properties of "1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one" derivatives (Schmarr et al., 2011).
Synthesis of Carbohydrate Mimetics : The creation of 1,2-oxazine derivatives from lithiated alkoxyallenes and carbohydrate-derived nitrones, leading to novel amino pyran and oxepane derivatives, exemplifies the versatility of heterocyclic compounds in mimicking biological molecules. This research may inspire applications of "1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one" in the realm of bioactive compound development (Bouché & Reissig, 2011).
Propriétés
IUPAC Name |
1-methyl-3-(oxolan-3-yloxy)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-7-2-5-13-6-7/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTJMRVSFLVKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

![N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2409964.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2409967.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)

